molecular formula C7H11NO3 B3426202 4-Isobutyloxazolidine-2,5-dione CAS No. 51248-35-2

4-Isobutyloxazolidine-2,5-dione

Cat. No.: B3426202
CAS No.: 51248-35-2
M. Wt: 157.17 g/mol
InChI Key: JHWZWIVZROVFEM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of NCA Chemistry

The journey of NCA chemistry began over a century ago with the pioneering work of Hermann Leuchs in 1906. nih.govmdpi.comtandfonline.com Leuchs first synthesized these cyclic anhydrides by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. wikipedia.org This discovery laid the groundwork for a new era in peptide and polypeptide synthesis.

Initially, the "Leuchs method" for preparing NCAs involved the cyclization of N-alkoxycarbonyl-amino acids, which often required high temperatures and could be accompanied by impurities. mdpi.com A significant advancement came with the "Fuchs-Farthing" method, which allows for the direct phosgenation of unprotected α-amino acids. nih.gov This technique offers a route to purer NCA monomers with good yields and without significant racemization. nih.gov Over the years, further refinements have been developed to improve the purity and scalability of NCA synthesis, including the use of phosgene (B1210022) substitutes and improved purification techniques like flash chromatography and filtration through diatomaceous earth. tandfonline.comrsc.orgresearchgate.net Recent innovations even explore photo-on-demand synthesis using chloroform (B151607) and oxygen, providing a safer and more convenient light-controlled reaction. acs.org

Significance of N-Carboxyanhydride Ring-Opening Polymerization in Polypeptide Synthesis

The primary utility of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. researchgate.netacs.orgnih.gov This method is considered the most efficient route for preparing high molecular weight synthetic polypeptides on a large scale. acs.orgspringernature.com The ROP of NCAs is a chain-growth process where the NCA ring opens, releasing carbon dioxide and forming a new peptide bond, allowing the polymer chain to extend. wikipedia.org

The polymerization can proceed through several mechanisms, with the two most recognized being the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). acs.orgillinois.edudcu.ieresearchgate.net

Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines, the NAM involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA. dcu.ie This leads to the formation of an unstable carbamic acid which then decarboxylates, generating a new primary amine at the chain end that can attack another NCA monomer. nih.govdcu.ie This mechanism generally allows for good control over the polymerization, leading to polypeptides with low polydispersity. dcu.ie

Activated Monomer Mechanism (AMM): This mechanism is favored by basic initiators, such as tertiary amines. mdpi.comresearchgate.net The initiator acts as a base, deprotonating the nitrogen of the NCA to form an anion. dcu.ie This activated monomer then acts as the nucleophile, attacking another NCA monomer to propagate the polymerization. illinois.edu The AMM often results in faster polymerization rates and higher molecular weight polypeptides, though with less control over the polymer's dispersity. dcu.ie

The control over the ROP of NCAs has been a major area of research. The presence of side reactions can lead to chain termination and transfer, resulting in broad molecular weight distributions. illinois.edu Significant breakthroughs have been achieved through the development of new initiator systems, including transition-metal complexes, organosilicon reagents like hexamethyldisilazane (B44280) (HMDS), and ammonium (B1175870) salts. nih.govillinois.edu These advanced initiators have enabled the synthesis of well-defined polypeptides with predictable molecular weights, narrow polydispersities, and complex architectures like block copolymers. nih.govillinois.eduacs.org

Overview of 4-Isobutyloxazolidine-2,5-dione (Leucine N-Carboxyanhydride) as a Key Monomer

This compound, the N-carboxyanhydride derived from the amino acid leucine (B10760876), is a key monomer in polypeptide synthesis. ontosight.ainih.govacs.org Its isobutyl side chain imparts specific properties to the resulting poly(L-leucine) polymers, influencing their secondary structure, solubility, and self-assembly behavior.

The synthesis of Leucine-NCA typically follows the general methods for NCA preparation, such as the reaction of leucine with phosgene or its derivatives. acs.org The purification of Leu-NCA is crucial to remove impurities that could interfere with polymerization. mdpi.com

The polymerization of Leucine-NCA can be initiated by various systems to produce poly(L-leucine). For instance, studies have explored its polymerization initiated by triethylamine (B128534), water, or rehydrated hydrotalcite, often proceeding through a monomer-activated mechanism to form alpha-helical polymer chains. nih.gov The resulting poly(L-leucine) has been investigated for various applications, and the ability to control its synthesis via ROP of Leucine-NCA is fundamental to tailoring its properties for specific uses.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C7H11NO3
Molecular Weight 157.17 g/mol
Synonyms Leucine N-Carboxyanhydride, Leu-NCA, (S)-4-isobutyloxazolidine-2,5-dione
Appearance White solid
Class Oxazolidine-2,5-diones

Data sourced from PubChem CID 10236023 and other chemical databases. ontosight.ainih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZWIVZROVFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871738
Record name 4-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51248-35-2, 3190-70-3
Record name DL-Leucine N-carboxy anhydride
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Record name L-Leucine N-carboxy anhydride
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Record name (S)-4-Isopropyloxazolidine-2,5-dione
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Record name 4-Isobutyloxazolidine-2,5-dione
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Record name Leucine anhydride
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Record name 4-isobutyloxazolidine-2,5-dione
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Synthetic Methodologies for 4 Isobutyloxazolidine 2,5 Dione Leucine N Carboxyanhydride

Classical Phosgenation Routes

The traditional syntheses of Leucine (B10760876) N-Carboxyanhydride have historically relied on the use of phosgene (B1210022) or its derivatives, leading to two primary methods.

Leuchs Method (Cyclization of N-Alkoxycarbonyl-Amino Acid Chlorides)

First described by Hermann Leuchs in 1906, this method is a foundational approach to synthesizing α-amino acid N-carboxyanhydrides (NCAs). wikipedia.org The process involves two main steps:

Protection and Activation: The amino group of leucine is first protected with an alkoxycarbonyl group, such as benzyloxycarbonyl (Z) or methoxycarbonyl. The carboxylic acid moiety is then converted into a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgmdpi.com

Intramolecular Cyclization: The resulting N-alkoxycarbonyl-leucine chloride is then heated, often under vacuum, to induce an intramolecular cyclization. wikipedia.orgwikipedia.org This reaction eliminates an alkyl chloride (e.g., benzyl (B1604629) chloride or methyl chloride), yielding the desired 4-isobutyloxazolidine-2,5-dione. wikipedia.orgmdpi.com

The reaction rate and success depend on the nature of the alkoxycarbonyl protecting group, with cyclization rates increasing in the order of ethyl < methyl < allyl < benzyl. mdpi.com However, the high temperatures required for this cyclization can lead to the decomposition of the NCA product. wikipedia.org

Fuchs-Farthing Method (Direct Phosgenation of α-Amino Acids)

A more direct and widely adopted route is the Fuchs-Farthing method, which involves the direct reaction of an unprotected amino acid with phosgene. mdpi.comlookchem.comgoogle.com In this one-step process, a suspension of L-leucine in an inert solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297), is treated with a stream of phosgene gas or a solution of phosgene. lookchem.comtitech.ac.jptandfonline.com

The reaction proceeds via the formation of several intermediates to yield the final cyclic anhydride (B1165640), with hydrogen chloride (HCl) and carbon dioxide as the primary byproducts. mdpi.comtitech.ac.jp This method avoids the pre-protection step of the Leuchs method, making it more atom-economical in principle. wikipedia.org Traditionally, these reactions are heated to between 50-60 °C to drive them to completion. tandfonline.com However, studies have shown that the reaction can proceed at ambient temperature, driven by the exotherm generated upon mixing the reagents. tandfonline.com

Challenges Associated with Phosgene Reagents

The use of phosgene, while effective, presents significant challenges. Phosgene is an extremely toxic and corrosive gas, necessitating specialized equipment and stringent safety protocols for its handling. rsc.orgnih.gov Beyond the operational hazards, the reaction chemistry itself poses difficulties:

Byproduct Formation: The generation of HCl during the Fuchs-Farthing synthesis can lead to side reactions. HCl can protonate the starting amino acid, forming a hydrochloride salt that is less reactive towards phosgene, thereby slowing the reaction and leading to incomplete conversion. tandfonline.comgoogle.com Furthermore, HCl can catalyze the ring-opening of the newly formed NCA, reducing purity and yield. titech.ac.jpresearchgate.netacs.org Other problematic impurities include N-chloroformyl amino acids and highly reactive α-isocyanatoacyl chlorides, which can interfere with subsequent polymerization reactions. mdpi.comtandfonline.com

Solvent Reactivity: The choice of solvent is critical. While ethers like THF can accelerate the reaction, they are not entirely inert to the acidic conditions and phosgene, potentially generating other impurities. google.com

Scale-Up Issues: On a larger scale, the efficient removal of gaseous HCl from the reaction mixture becomes a significant mass transfer challenge, which can retard the reaction and promote byproduct formation. lookchem.comtue.nl

Phosgene-Free and Green Chemistry Approaches

In response to the hazards of phosgene, significant research has focused on developing safer and more sustainable synthetic routes. These methods utilize alternative reagents and novel chemical pathways.

Utilizing Alternative Carbonyl Sources (e.g., Triphosgene, Diphosgene, N,N'-Carbonyldiimidazole)

Safer, solid or liquid phosgene equivalents are now commonly used, especially in laboratory settings.

Triphosgene and Diphosgene: Triphosgene, a stable crystalline solid, and diphosgene, a liquid, are widely used as direct replacements for gaseous phosgene. lookchem.comacs.org These reagents generate phosgene in situ, minimizing the risks associated with handling the gas. rsc.orgnih.gov The reaction of L-leucine with triphosgene, often in a solvent like anhydrous THF, produces Leu-NCA in good yields. google.comgoogle.comrsc.org The reaction is typically performed at elevated temperatures (e.g., 50 °C) and may be accelerated by catalysts that promote the decomposition of triphosgene. google.comrsc.org Despite being safer to handle, these reagents still generate phosgene and HCl, and thus share some of the same challenges regarding side reactions and product purity. google.com

N,N'-Carbonyldiimidazole (CDI): CDI is a non-toxic, crystalline solid that serves as a mild and effective carbonylating agent. wikipedia.orgyoutube.com The synthesis involves activating the carboxylic acid of leucine with CDI, which then undergoes cyclization. The byproducts, imidazole (B134444) and carbon dioxide, are innocuous. wikipedia.org This method is valued for its mild conditions, which help to minimize the racemization of the chiral amino acid center. wikipedia.org However, potential side reactions include the formation of diketopiperazines or ureas if reaction conditions are not carefully controlled. youtube.com

Interactive Table: Comparison of Carbonyl Sources for Leu-NCA Synthesis
Reagent Chemical Formula Physical State Key Advantages Key Disadvantages
Phosgene COCl₂ Gas High reactivity, direct route Extremely toxic, corrosive gas, byproduct issues
Diphosgene ClCOOCCl₃ Liquid Safer to handle than phosgene Generates phosgene in situ, toxic
Triphosgene (Cl₃CO)₂CO Solid Safer to handle, stable solid Generates phosgene in situ, requires catalyst
N,N'-Carbonyldiimidazole (C₃H₃N₂)₂CO Solid Non-toxic, mild conditions, minimal racemization Potential for side-product formation

Mild and Sustainable Synthetic Pathways (e.g., n-Propylphosphonic Anhydride, CO₂ Valorization)

Modern synthetic chemistry emphasizes sustainability, leading to the exploration of greener reagents and pathways that avoid toxic components altogether.

n-Propylphosphonic Anhydride (T3P®): T3P® is a mild, low-toxicity dehydrating agent used in peptide synthesis. researchgate.netresearchgate.net It has been successfully employed in a novel, phosgene-free synthesis of NCAs directly from amino acids and carbon dioxide. rsc.org In this process, T3P® acts as both a coupling reagent and a powerful water scavenger. rsc.orgresearchgate.net It selectively activates the carboxylic acid, facilitating cyclization with CO₂ to form the NCA. rsc.org The byproducts are water-soluble phosphonic acids, which can be easily removed by aqueous workup, simplifying purification. rsc.orgresearchgate.net This method has demonstrated high yields (>95% purity) with simple workups. rsc.orgrsc.org

CO₂ Valorization: The use of carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a primary goal of green chemistry. rsc.orgresearchgate.net A recently developed strategy synthesizes NCAs directly from amino acids and CO₂. rsc.orgrsc.org The process involves the formation of a carbamate (B1207046) intermediate from the amino acid and CO₂, followed by a ring-closing dehydration reaction promoted by a reagent like T3P®. rsc.org This approach is significantly more environmentally benign than methods that directly or indirectly rely on phosgene, as many alternative reagents (like Boc anhydride used in the Leuchs method) are themselves manufactured using phosgene. rsc.org While still under development, photoredox catalysis also presents a promising future pathway for activating CO₂ for direct carboxylation of amines under mild conditions. nih.gov

Interactive Table: Overview of Synthetic Methodologies
Method Key Reagents Typical Solvent Temperature Advantages Challenges
Leuchs N-alkoxycarbonyl-leucine chloride Inert solvent 50-70 °C wikipedia.org Foundational method High temperature, multi-step, potential for decomposition wikipedia.org
Fuchs-Farthing Leucine, Phosgene THF, Ethyl Acetate Ambient - 60 °C tandfonline.com Direct, one-step Phosgene toxicity, HCl byproducts, impurities tandfonline.comacs.org
Triphosgene Leucine, Triphosgene THF google.comrsc.org ~50 °C rsc.org Safer handling than phosgene Still generates phosgene/HCl, potential impurities google.com
CDI Leucine, CDI THF Ambient Mild, non-toxic, low racemization wikipedia.org Potential for diketopiperazine/urea formation youtube.com
T3P® / CO₂ Leucine, CO₂, T3P® Acetonitrile (B52724) rsc.org ~65 °C rsc.org Phosgene-free, high purity, simple workup rsc.orgrsc.org Requires pressurized CO₂, newer method

Photo-Initiated Synthesis of NCAs

A modern approach to NCA synthesis involves photo-initiated, on-demand phosgenation, which circumvents the need to handle highly toxic phosgene gas directly. acs.org This method utilizes chloroform (B151607) (CHCl₃) as a phosgene precursor, which is converted to phosgene (COCl₂) in situ upon photo-irradiation. acs.orgnih.gov

The synthesis is typically carried out by irradiating a solution of the α-amino acid, such as L-leucine, in a mixture of chloroform and a more polar solvent like acetonitrile (CH₃CN) at elevated temperatures (60–70 °C) while bubbling oxygen through the mixture. acs.orgnih.gov The photochemical oxidation of chloroform generates the necessary phosgene, which then reacts with the amino acid to form the NCA. acs.org A proposed radical chain mechanism involves the light-induced cleavage of a C-Cl bond in chloroform, initiating a series of reactions with oxygen to produce phosgene. acs.org

This method has been successfully applied to a range of amino acids, including L-Leucine, providing the corresponding NCA in good yields. nih.gov The process is controlled by light, offering a safer and more convenient reaction pathway that does not require specialized reagents or equipment for handling phosgene. acs.orgnih.gov

Table 1: Photo-Initiated Synthesis of Various NCAs nih.gov
Amino AcidProduct NCAIsolated Yield (%)
L-Leucine(S)-4-Isobutyloxazolidine-2,5-dione82
L-ValineL-Val-NCA82
L-PhenylalanineL-Phe-NCA70

Stereoselective Synthesis of this compound and Related Chiral NCAs

The stereochemistry of the α-carbon in an amino acid is critical for the secondary structure and biological function of the resulting polypeptide. For this compound, the chirality is derived directly from its precursor, L-leucine, which possesses an (S)-configuration.

The stereoselective synthesis of chiral NCAs like (S)-4-Isobutyloxazolidine-2,5-dione is primarily a matter of preserving the stereochemical integrity of the starting amino acid during the cyclization reaction. The widely employed "Fuchs-Farthing" method, which uses phosgene or its derivatives (e.g., triphosgene) to convert an amino acid into an NCA, is known to proceed with retention of configuration, yielding pure NCA monomers with no significant racemization when performed under controlled conditions. nih.gov

Therefore, the synthesis of enantiomerically pure (S)-4-Isobutyloxazolidine-2,5-dione is achieved by simply using enantiomerically pure L-leucine as the starting material. The resulting chiral NCA is the essential building block for the synthesis of stereoregular poly(L-leucine), ensuring the formation of well-defined secondary structures such as α-helices.

Purification Strategies for High-Purity N-Carboxyanhydride Monomers

The purity of NCA monomers is paramount for achieving controlled ring-opening polymerization (ROP) to produce well-defined polypeptides. illinois.edu Trace impurities can act as unwanted initiators or terminating agents, leading to polymers with low molecular weights and broad molecular weight distributions. illinois.edu Consequently, rigorous purification is a critical step following synthesis.

Recrystallization and Precipitation Techniques

Recrystallization is the most traditional and widely used method for purifying solid NCAs. acs.org The crude NCA is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure NCA to crystallize while impurities remain in the solution. The selection of an appropriate solvent system, often a mixture like ethyl acetate and hexanes, is crucial for efficient purification. acs.org

However, this method has its challenges. Multiple recrystallizations are often necessary to achieve the high purity required for controlled polymerization. acs.org Furthermore, the presence of oily or chloride-containing impurities can significantly hinder the crystallization process. acs.orgrsc.org For NCAs that are oils or low-melting solids, recrystallization is not a viable purification strategy. bohrium.com

Advanced Chromatographic Methods (e.g., Flash Column Chromatography)

To overcome the limitations of recrystallization, flash column chromatography on silica (B1680970) gel has been established as a rapid and highly effective general method for NCA purification. acs.orgbohrium.com This technique is particularly valuable for purifying low-melting or non-crystalline NCAs that cannot be purified by recrystallization. acs.orgnih.gov

The process involves passing a solution of the crude NCA through a column packed with silica gel, using an appropriate eluent. The separation is based on the differential adsorption of the NCA and its impurities to the silica gel. This method effectively removes a wide range of common impurities. bohrium.com A significant advantage of flash chromatography is that it is often faster than recrystallization and can lead to higher recovery yields. acs.org The resulting chromatographed NCAs are typically of sufficient purity to be used directly in controlled polymerization reactions to form high molecular weight polypeptides. bohrium.comresearchgate.net

Table 2: Comparison of NCA Purification Techniques
TechniqueAdvantagesDisadvantages
Recrystallization- Well-established, effective for high-melting solids- Often slow and tedious acs.org
  • Can require multiple cycles acs.org
  • Ineffective for oils or low-melting NCAs bohrium.com
  • Hindered by certain impurities acs.org
  • Flash Chromatography- Rapid and general method bohrium.com
  • High efficiency in removing common impurities acs.org
  • Suitable for non-crystalline NCAs nih.gov
  • Often results in higher yields than recrystallization acs.org
  • - Requires solvent and silica gel consumables

    Impurity Identification and Mitigation in NCA Synthesis

    The identification and removal of impurities are crucial for successful polypeptide synthesis. The most common synthetic routes for NCAs can generate several deleterious byproducts.

    Common Impurities and Their Sources:

    Hydrogen Chloride (HCl): A primary byproduct of methods using phosgene or related reagents. nih.govrsc.org

    Unreacted Amino Acid: Incomplete reaction can leave the starting material in the final product.

    N-Chloroformyl-amino acid chlorides & α-isocyanato-acid chlorides: These are reactive intermediates and byproducts from the Fuchs-Farthing method. nih.gov

    Water: Can be introduced from solvents or the atmosphere and acts as an initiator or chain-transfer agent. illinois.edu

    Over-polymerized Oligomers: Spontaneous polymerization of the NCA can occur during synthesis or storage.

    These impurities, particularly acidic ones like HCl and acid chlorides, can retard or terminate the polymerization process. illinois.edursc.org

    Mitigation Strategies:

    Aqueous Washing: Washing the crude NCA solution with ice-cold water or dilute aqueous sodium bicarbonate can effectively remove residual HCl. nih.gov

    Use of HCl Scavengers: Incorporating an acid scavenger, such as α-pinene, during the synthesis reaction can prevent the formation of certain byproducts.

    Recrystallization: As discussed, this is a primary method for removing many impurities from crystalline NCAs.

    Flash Chromatography: This is a superior method for removing a broad spectrum of impurities, including those that are difficult to remove by recrystallization. bohrium.com

    High-Vacuum Techniques: Performing reactions and purifications under high vacuum can help remove volatile impurities and minimize exposure to atmospheric moisture. illinois.edu

    Table 3: Common Impurities in NCA Synthesis
    ImpurityPotential SourceEffect on PolymerizationMitigation Strategy
    Hydrogen Chloride (HCl)Byproduct of phosgenation nih.govRetards or terminates polymerization rsc.orgAqueous wash, HCl scavengers, Chromatography nih.govbohrium.com
    Acid ChloridesReaction intermediates/byproducts nih.govQuench propagating chains illinois.eduRecrystallization, Chromatography bohrium.com
    WaterAtmosphere, impure solvents illinois.eduActs as initiator/chain-transfer agent illinois.eduAnhydrous conditions, High-vacuum techniques illinois.edu
    Unreacted Amino AcidIncomplete synthesis reactionCan interfere with polymerization initiationRecrystallization, Chromatography bohrium.com

    Ring Opening Polymerization Rop of 4 Isobutyloxazolidine 2,5 Dione

    Mechanistic Investigations of NCA Ring-Opening Polymerization

    The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), including 4-isobutyloxazolidine-2,5-dione, proceeds through two primary mechanistic pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.edufrontiersin.org The dominant mechanism is largely determined by the choice of initiator and the reaction conditions. illinois.edufrontiersin.org

    Normal Amine Mechanism (NAM) and its Molecular Pathways

    The Normal Amine Mechanism (NAM), also known as the protic mechanism, is typically initiated by nucleophiles that contain a labile proton, with primary amines being the most common example. frontiersin.orgnih.gov This mechanism is generally considered a chain-growth process. illinois.edufrontiersin.org The molecular pathway involves three main steps:

    Initiation: A primary amine initiator performs a nucleophilic attack on the C5 carbonyl carbon of the this compound ring. nih.gov

    Ring-Opening: The anhydride (B1165640) ring opens to form an amine-terminated carbamic acid intermediate. nih.gov

    Propagation: This carbamic acid is generally unstable and rapidly undergoes decarboxylation (loss of CO₂), which regenerates a primary amine at the growing polymer chain's terminus. nih.gov This new terminal amine is then capable of attacking another NCA monomer, thus propagating the chain. nih.gov

    The initiator is incorporated into the growing polymer chain, and for the polymerization to be well-controlled (i.e., living), the rate of initiation should be much faster than the rate of propagation. nih.gov This ensures that all chains begin growing at the same time, leading to polymers with predictable molecular weights and narrow polydispersity. nih.gov

    Activated Monomer Mechanism (AMM) and its Contribution to Polymerization

    The Activated Monomer Mechanism (AMM) occurs when strong, non-nucleophilic bases, such as tertiary amines (e.g., triethylamine) or alkoxides, are used as initiators. illinois.edunih.gov Instead of acting as a nucleophile, the base deprotonates the NCA monomer at the nitrogen atom (N3 position). frontiersin.orgnih.gov This creates a highly nucleophilic NCA anion, which is the "activated monomer." nih.gov

    The polymerization proceeds via the following steps:

    Activation: The basic initiator abstracts the proton from the N-H bond of the NCA monomer, forming an NCA anion. rsc.org

    Initiation/Propagation: This activated monomer anion then nucleophilically attacks the C5 carbonyl of a neutral NCA monomer. nih.govrsc.org This reaction forms a dimer with an N-acylated NCA group at one end, which can be further attacked by other NCA anions to continue the propagation. rsc.orgmpg.de

    The AMM is often associated with very rapid polymerization rates. mpg.de Research on the polymerization of α-L-leucine N-carboxyanhydride initiated by triethylamine (B128534) has shown that this process leads to the formation of poly-L-leucine chains via the monomer-activated mechanism. nih.gov

    Carbamic Acid Intermediate and its Role in Kinetics

    The carbamic acid intermediate is a hallmark of the Normal Amine Mechanism. nih.gov It is formed immediately after the nucleophilic ring-opening of the NCA monomer by an amine. This species is generally transient, quickly losing carbon dioxide to regenerate the propagating primary amine chain end. nih.gov

    Furthermore, the carbamic acid intermediate can be deprotonated by a base if one is present. The resulting carbamate (B1207046) is also nucleophilic and can attack another NCA monomer. nih.gov This pathway, sometimes called the "carbamate mechanism," is generally considered a minor side reaction in primary amine-initiated polymerizations but can become a more significant issue and a limitation in polymerizations proceeding via the AMM. nih.gov

    Initiation Systems and Catalytic Strategies for this compound ROP

    The choice of initiator is paramount in directing the polymerization mechanism and controlling the final polypeptide's properties, such as molecular weight, dispersity, and end-group fidelity.

    Primary Amine Initiators: Characteristics and Control

    Primary amines are the most common and classic initiators for the controlled ROP of NCAs, including this compound, via the Normal Amine Mechanism. illinois.edu

    Characteristics:

    Nucleophilicity: Primary amines are more nucleophilic than they are basic, which favors the NAM pathway over the AMM. illinois.edu

    Incorporation: The initiator becomes covalently bonded to the polymer, forming the N-terminus of the polypeptide chain. nih.gov

    Control: In an ideal system, the number-average degree of polymerization (DP) can be controlled by the initial monomer-to-initiator molar ratio ([M]₀/[I]₀).

    Control Challenges: Despite their utility, conventional primary amine initiations face challenges that can limit the degree of control. illinois.edu The primary issues are side reactions that lead to a loss of control over the growing chain-end. illinois.edunih.gov As discussed, the basicity of the amine initiator and the propagating chain-end can trigger a competing AMM pathway. nih.govresearchgate.net This can result in polymers with broader molecular weight distributions than predicted. nih.gov To overcome these limitations and suppress undesired side reactions, strategies such as using primary amine hydrochloride initiators have been developed, which enhance control by minimizing the AMM contribution. nih.gov

    Table 2: Polymerization of L-Leucine NCA with Different Initiators

    InitiatorPrimary MechanismObserved Polymer Chain Length (monomers)Key Observation
    Triethylamine (Et₃N)Activated Monomer Mechanism (AMM)5-40Leads to α-helical chains with NCA endgroups. nih.gov
    Water (H₂O)Competition between NAM and AMMNot specifiedWater acts as both a nucleophile and a base, leading to a mix of mechanisms and products. nih.gov
    Primary Amine (general)Normal Amine Mechanism (NAM)Variable (depends on [M]₀/[I]₀)Classic initiator for controlled ROP, but can have competing AMM side reactions. illinois.edunih.gov

    Secondary and Tertiary Amine Initiators: Mechanisms and Specificities

    The ROP of this compound, or valine-NCA, can be initiated by both secondary and tertiary amines, though the underlying mechanisms differ significantly, impacting the control over the final polypeptide structure.

    Secondary amines can initiate polymerization through two competing pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.gov In the NAM, the secondary amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. nih.govillinois.edu This leads to ring-opening, the release of carbon dioxide, and the formation of a new secondary amine at the chain end, which can then propagate the polymerization. nih.gov This mechanism allows for a degree of control, particularly when strong nucleophiles are used under high vacuum conditions to minimize side reactions. nih.gov Conversely, the secondary amine can also act as a base, deprotonating the nitrogen of the NCA monomer to initiate the AMM. nih.gov

    Tertiary amines, being more basic than nucleophilic, predominantly initiate polymerization via the AMM. illinois.edumpg.de In this pathway, the tertiary amine deprotonates an NCA monomer, which then acts as the nucleophilic initiator for chain growth. illinois.edu The AMM is often associated with rapid polymerization rates but can lead to broader molecular weight distributions due to the regeneration of the tertiary amine and the presence of multiple active sites on the growing polymer chains. mpg.de However, recent studies have shown that tertiary amines can be used in conjunction with primary ammonium (B1175870) salts to achieve controlled polymerization, suggesting a more complex interplay of mechanisms. mpg.dersc.org In such systems, it is proposed that the tertiary amine preferentially deprotonates the ammonium salt, releasing the primary amine to initiate via the more controlled NAM. mpg.de

    The balance between these mechanisms can be finely tuned by the composition of the initiator mixture, specifically the molar ratio of primary to tertiary amines, allowing for a gradual increase in dispersity rather than a sharp loss of control. mpg.de

    Transition Metal Complex Catalysts

    To overcome the limitations of traditional amine-initiated systems, transition metal complexes have been developed as catalysts for NCA ROP. These catalysts offer an alternative reaction mechanism that can lead to polypeptides with predictable molecular weights and narrow polydispersities. nih.gov The first successful use of organometallic catalysts for living ROP of NCAs laid the foundation for this field. nih.gov

    The proposed mechanism for transition metal-catalyzed ROP involves the coordination of the NCA monomer to the metal center, which activates the carbonyl group for nucleophilic attack. nih.govnih.gov This "coordination-insertion" mechanism avoids some of the common side reactions associated with amine initiators, providing enhanced control over the polymerization. nih.govnih.gov Various metal complexes, including those based on nickel, cobalt, and rare earth metals, have been investigated. nih.govnih.gov

    A significant advantage of metal-based catalysis is the potential for high turnover rates and catalyst recyclability, particularly with heterogeneous systems like metal-organic frameworks (MOFs). nih.gov For instance, nanoscale MOFs with open metal centers can act as co-catalysts, accelerating the polymerization while allowing for easy separation of the catalyst from the final polypeptide product. nih.gov This approach also helps to mitigate concerns about metal residues in the resulting polymers, which can be a drawback for biomedical applications. nih.gov

    It was long believed that transition metal initiators were incompatible with the polymerization of NCAs of N-substituted amino acids like proline, which lack an amide proton. However, recent research has shown that certain nickel and cobalt initiators can effectively catalyze the controlled, living polymerization of proline-NCA, indicating that alternative mechanistic pathways must be at play. nih.gov This discovery has broadened the scope of transition metal-catalyzed ROP for creating complex polypeptide architectures. nih.gov

    Organocatalytic Systems (e.g., Crown Ethers, Thioureas, Phosphonium Salts)

    Organocatalysis has emerged as a powerful, metal-free alternative for the ROP of NCAs, producing polymers without metal contamination, which is highly desirable for biomedical applications. nih.gov These systems often rely on hydrogen bonding to activate the monomer and control the polymerization.

    Thioureas: Bifunctional thioureas, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to act as effective organocatalysts. In conjunction with an aminoalcohol initiator, the thiourea (B124793) can simultaneously activate the NCA monomer and reversibly deactivate the propagating polymer chain-end through hydrogen bonding. nih.gov This dual role allows for a highly controlled polymerization process. nih.gov

    Fluorinated Alcohols: Fluorinated alcohols, like 1,3-bis(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzene (1,3-Bis-HFAB), can catalyze the ROP of NCAs without the need for a co-catalyst. nih.gov The fluorinated alcohol forms multiple dynamic hydrogen bonds with the initiator, the NCA monomer, and the growing polymer chain. nih.gov This network of interactions activates the monomer for ring-opening while stabilizing the active chain-end, leading to a fast and selective polymerization. nih.gov

    Crown Ethers: Crown ethers have been found to accelerate the polymerization of NCAs. springernature.com It is proposed that the crown ether can change the binding geometry between the NCA monomer and the propagating amine chain-end, which promotes molecular interactions and lowers the activation energy for the ring-opening reaction. researchgate.net This catalytic approach offers an efficient strategy for preparing well-defined polypeptides. researchgate.net

    Phosphonium Salts: While not as extensively documented for NCA polymerization as other organocatalysts, the principles of using onium salts as catalysts in other ROP systems suggest their potential. Their role would likely involve activation of the monomer or interaction with the propagating chain end.

    These organocatalytic systems represent a significant advancement in polypeptide synthesis, offering metal-free routes to well-defined polymers.

    Mixed Initiator/Catalyst Systems for Enhanced Control and Rate

    The combination of different initiators and catalysts can provide synergistic effects, leading to enhanced control over the polymerization and increased reaction rates. These mixed systems are designed to harness the advantages of different mechanistic pathways.

    One notable example is the use of a primary amine or primary ammonium salt in conjunction with a tertiary amine. mpg.dersc.org In this system, the primary amine initiates polymerization via the more controlled "normal amine mechanism" (NAM), while the tertiary amine acts as a co-catalyst, potentially accelerating the reaction. mpg.de It is believed that both the NAM and the "activated monomer mechanism" (AMM) can co-exist, with the AMM contributing to a more rapid conversion in the early stages of polymerization. mpg.de The level of control can be finely adjusted by altering the ratio of the primary to the tertiary amine. mpg.de

    Another approach involves the use of bifunctional initiators, such as amino acid salts. chemrxiv.org In this system, the carboxylate of the amino acid salt initiates the ring-opening of the NCA, and the acyl group is then transferred to the amine functionality in a concerted step. chemrxiv.org The newly formed carbamate at the N-terminus of the chain then accelerates the subsequent propagation, leading to a fast and controlled polymerization. chemrxiv.org

    Heterogeneous catalytic systems, such as those using metal-organic frameworks (MOFs), can also be considered a type of mixed system where the MOF acts as a co-catalyst in conjunction with a traditional initiator. nih.gov These systems can offer fast kinetics and easy catalyst removal. nih.gov The development of these "alliance" systems, which combine different catalytic species, allows for a more nuanced control over the ROP of NCAs, enabling the synthesis of complex and well-defined polypeptide structures at room temperature. nih.gov

    Kinetic and Thermodynamic Control of this compound Polymerization

    The successful synthesis of well-defined poly(valine) through the ROP of this compound is highly dependent on the careful control of kinetic and thermodynamic parameters. The reaction temperature, pressure, and choice of solvent all play crucial roles in determining the rate of polymerization, the final molecular weight, and the prevalence of side reactions.

    Influence of Reaction Temperature and Pressure

    Temperature: The reaction temperature has a profound effect on the polymerization of NCAs. Lowering the temperature is a common strategy to suppress side reactions and enhance control over the polymerization. mdpi.comresearchgate.net At elevated temperatures, side reactions, such as chain-transfer and termination, can have activation barriers similar to that of chain propagation, leading to polymers with broad molecular weight distributions. nih.gov However, at lower temperatures (e.g., 0°C), the formation of "dead" polymer chains is significantly reduced. nih.gov For some NCA monomers, polymerization at 20°C can result in a significant number of side reactions, making a lower temperature of 0°C preferable. rsc.org In the case of abiotic polymerization of solid valine, higher temperatures (150-200°C) led to increased decomposition of both the monomer and the resulting peptides. nih.gov

    Pressure: The pressure under which the polymerization is conducted can also influence the reaction kinetics. For some NCAs, applying a high vacuum (e.g., 1 x 10⁻⁵ bar) can lead to a considerable increase in the polymerization rate. researchgate.netrsc.org This is often attributed to the efficient removal of carbon dioxide, a byproduct of the ring-opening reaction, which can otherwise participate in side reactions. nih.gov However, the effect of reduced pressure is not universal for all NCAs. Monomers can be divided into groups based on their response to pressure changes. For instance, while some NCAs polymerize faster under vacuum, others show little to no effect. rsc.org High pressure (50-150 MPa) in the solid-state polymerization of valine was found to reduce the decomposition of the amino acid and the resulting peptides. nih.gov

    The following table summarizes the general effects of temperature and pressure on NCA polymerization:

    ParameterEffect on PolymerizationRationale
    Low Temperature (e.g., 0°C) Reduces side reactions, enhances control, narrows molecular weight distribution. nih.govmdpi.comThe activation energy for side reactions is often higher than for propagation, so lowering the temperature disfavors these unwanted reactions. nih.gov
    High Temperature Increases polymerization rate but also increases side reactions and polymer decomposition. nih.govnih.govBoth propagation and side reactions are accelerated, often leading to a loss of control. nih.gov
    Low Pressure (High Vacuum) Can significantly increase the rate for certain NCAs. rsc.orgFacilitates the removal of CO₂, shifting the equilibrium towards polymerization and preventing CO₂-mediated side reactions. nih.gov
    High Pressure Can reduce decomposition of monomers and peptides in solid-state polymerization. nih.govSuppresses dissociation and decomposition reactions. nih.gov

    Solvent Effects on Polymerization Rate and Mechanism

    The polarity of the solvent can play a significant role. In some cases, polar solvents can lead to higher reactivity for polar monomers. researchgate.net For NCA polymerization, solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) have been observed to induce spontaneous polymerization of some NCAs, including dl-valine-NCA in the case of DMSO. acs.org This is often indicative of a zwitterionic polymerization mechanism. acs.org

    The solubility of the growing polymer chain is also a key consideration. If the polymer precipitates out of solution during polymerization, the reactivity of the chain ends can be reduced for steric reasons, leading to broader molecular weight distributions. researchgate.net This has been observed in the polymerization of L-alanine-NCA in dioxane and DMF, where the formation of β-sheet structures leads to precipitation. researchgate.net

    Recent studies have explored the use of cosolvent systems to better control the polymerization. For example, mixing a polar solvent like DMF with a less polar one like chloroform (B151607) can alter the kinetic profile and improve monomer solubility. acs.org This can lead to an accelerated polymerization rate while maintaining good control over the molecular weight distribution. acs.org

    The solvent can also participate in the reaction through chain transfer, where a radical from the initiator or monomer abstracts a hydrogen atom from a solvent molecule. researchgate.net This creates a solvent radical that can lead to chain termination, resulting in a lower molecular weight polymer. researchgate.net Therefore, solvents with low chain transfer constants are often preferred for achieving high molecular weight polymers. researchgate.net

    The table below outlines the influence of different solvent types on NCA polymerization:

    Solvent Property/TypeEffect on PolymerizationExample/Rationale
    High Polarity (e.g., DMF, DMSO) Can induce spontaneous polymerization, potentially via a zwitterionic mechanism. acs.org May increase the rate for polar monomers. researchgate.netThe high nucleophilicity of solvents like DMSO can initiate polymerization. acs.org
    Low Polymer Solubility Can lead to precipitation of the growing polymer, hindering further propagation and broadening the molecular weight distribution. researchgate.netFormation of secondary structures (e.g., β-sheets) in solvents like dioxane can cause precipitation. researchgate.net
    Cosolvent Systems Can be used to balance polymerization rate and control by optimizing monomer/polymer solubility. acs.orgMixing DMF and chloroform can accelerate polymerization while improving molecular weight control. acs.org
    High Chain Transfer Constant Can lead to lower molecular weight polymers due to chain termination reactions. researchgate.netSolvents like chloroform can participate in chain transfer. researchgate.net

    Impact of Impurities (e.g., HCl, Water) on Polymerization Control

    Impurities such as hydrochloric acid (HCl) and water can significantly affect the control over the ring-opening polymerization of this compound. These substances can act as initiators or chain-terminating agents, leading to poor control over the molecular weight and a broadening of the molecular weight distribution of the resulting polyvaline.

    Historically, the synthesis of NCAs often results in residual HCl, which is known to be detrimental to achieving a controlled polymerization. nih.gov The acidic nature of HCl can lead to undesired side reactions, including the decomposition of the NCA monomer itself under hydrous conditions. chemrxiv.org In the presence of both DCl (a source of strong acid) and D₂O, γ-benzyl-L-glutamate-NCA was observed to undergo rapid hydrolysis rather than polymerization. chemrxiv.org This highlights the critical need for meticulous purification of the this compound monomer to remove any acidic impurities prior to polymerization.

    The role of water as an impurity is complex. While traditionally considered a contaminant that leads to uncontrolled polymerization by acting as a nucleophilic initiator, recent studies have shown that under specific conditions, water can participate in a controlled polymerization. For instance, a kinetic study on the polymerization of L-valine NCA in an aqueous solution demonstrated that the hydrolysis of the NCA and its coupling with amino acids and peptides could be monitored and quantified. nih.gov This suggests that in certain systems, the initiating effect of water can be harnessed. Furthermore, some polymerization techniques have been developed to be water-tolerant, enabling the reaction to proceed even in aqueous environments. nih.govchemrxiv.orgresearchgate.net However, for achieving a high degree of control, especially in traditional amine-initiated polymerizations, the exclusion of water is generally paramount. illinois.edu

    The general consensus is that acidic species inhibit the polymerization of NCAs, necessitating their removal for successful polypeptide synthesis. chinesechemsoc.org Strong acids can completely block the propagation of the polymer chain. chinesechemsoc.org

    Accelerated Polymerization Techniques

    To overcome the often slow nature of NCA polymerization and to outpace potential side reactions, several accelerated polymerization techniques have been developed. These methods aim to increase the rate of polymerization while maintaining control over the polymer's characteristics.

    One effective strategy is the use of cooperative covalent polymerization (CCP) in solvents of low polarity. osti.gov This approach can lead to a significant acceleration of the polymerization rate. Another technique involves the removal of carbon dioxide (CO₂), a byproduct of the polymerization, from the reaction system. By continuously flowing nitrogen (N₂) through the reaction mixture, the equilibrium is shifted towards the formation of the propagating amine species, thereby increasing the polymerization rate. nih.gov This method has been shown to be effective in producing well-defined polypeptides with predictable molecular weights and narrow polydispersities. nih.gov

    The use of specific catalysts can also accelerate the polymerization. For example, crown ethers have been shown to catalyze the ROP of NCAs initiated by primary amines in solvents with low polarity. mdpi.com The catalytic effect is attributed to a change in the binding geometry between the NCA and the propagating chain end, which lowers the activation energy of the ring-opening reaction. mdpi.com Additionally, certain weak organic acids have been found to accelerate the polymerization rate, a counterintuitive finding given the generally inhibitory effect of strong acids. chinesechemsoc.org

    Recent research has also explored the use of bifunctional initiators, such as amino acid salts, which can lead to a fast and controlled polymerization. chemrxiv.org These initiators work through a cooperative mechanism where the carboxylate group opens the NCA ring, followed by an acyl transfer, leading to accelerated chain propagation. chemrxiv.org

    Table 1: Comparison of Accelerated Polymerization Techniques for NCAs

    TechniquePrincipleKey Advantages
    Cooperative Covalent Polymerization (CCP) Polymerization in low polarity solvents leading to accelerated kinetics. osti.govSignificant rate enhancement. osti.gov
    Nitrogen (N₂) Flow Removal of CO₂ byproduct shifts equilibrium to favor propagation. nih.govSimple, effective rate enhancement; glovebox-free operation. nih.gov
    Crown Ether Catalysis Catalytic activation of the NCA monomer by the crown ether. mdpi.comFast polymerization kinetics; enables synthesis of well-defined polymers. mdpi.com
    Weak Organic Acid Catalysis Weak acids can accelerate polymerization, unlike strong acids. chinesechemsoc.orgPotential for controlled polymerization of non-purified NCAs. chinesechemsoc.org
    Bifunctional Initiators Cooperative mechanism involving different functional groups of the initiator. chemrxiv.orgFast and controlled polymerization, even in the presence of water. chemrxiv.org

    Control over Polymer Chain Architecture and Molecular Weight Distribution

    Achieving a high degree of control over the polymer chain architecture, including molecular weight and molecular weight distribution (polydispersity), is a primary goal in the synthesis of polyvaline. This control allows for the creation of materials with tailored properties for specific applications.

    Strategies for Achieving Controlled/Living Polymerization

    A "living" polymerization is one that proceeds in the absence of chain transfer and chain termination, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI). Several strategies have been developed to achieve controlled/living polymerization of NCAs, which are applicable to this compound.

    One of the most significant breakthroughs was the use of transition metal initiators. illinois.edu These systems can provide excellent control over the polymerization, yielding well-defined polypeptides. Another powerful technique involves conducting the polymerization under high vacuum conditions. This method, often combined with the use of primary amine initiators, helps to eliminate volatile impurities that could interfere with the living nature of the polymerization. mdpi.com

    The use of primary amine hydrochlorides as initiators is another effective strategy. pmcisochem.fr The equilibrium between the dormant ammonium salt and the active amine at the chain end helps to suppress side reactions and maintain control over the polymerization. More recently, the use of N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) as latent NCA precursors has been shown to lead to a controlled polymerization with high fidelity of the terminal functionalities. mdpi.com This method operates under monomer-starved conditions, which effectively inhibits side reactions. mdpi.com

    Lowering the reaction temperature is also a viable strategy to enhance control. At lower temperatures, the rate of side reactions is often suppressed to a greater extent than the rate of propagation, leading to a more controlled process. researchgate.net

    Suppression of Undesirable Side Reactions (e.g., Chain Termination, Transamidation, Racemization)

    Several side reactions can occur during the ROP of this compound, leading to a loss of control and the formation of ill-defined polymers. These include chain termination, transamidation, and racemization.

    Chain termination can be caused by impurities in the monomer or solvent. illinois.edu Meticulous purification of all reagents and the reaction vessel is therefore crucial. The use of high vacuum techniques is also effective in removing potential terminating agents. mdpi.com

    The activated monomer mechanism (AMM) is a common side reaction, particularly when using strong bases as initiators. The AMM involves the deprotonation of the NCA monomer, which then acts as a nucleophile, leading to uncontrolled polymerization and broad molecular weight distributions. illinois.edu Strategies to suppress the AMM include the use of primary amine hydrochlorides as initiators, which maintain a low concentration of the highly reactive free amine. pmcisochem.fr Similarly, the monomer-starved conditions achieved with NPCA precursors also effectively inhibit the AMM. mdpi.com

    Transamidation, or "backbiting," is an intramolecular side reaction that can lead to the formation of cyclic byproducts and a broadening of the molecular weight distribution. This is particularly a concern for certain amino acid NCAs.

    Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue as it affects the secondary structure and properties of the resulting polypeptide. For valine-NCA, the bulky isobutyl side chain provides significant steric hindrance at the β-carbon, which has been shown to inhibit racemization. nih.gov Density functional theory (DFT) studies have indicated that racemization is often promoted by strong protonic acids and can be suppressed by conducting the reaction at low temperatures and for shorter durations. nih.gov

    Table 2: Strategies for Controlled Polymerization and Suppression of Side Reactions for NCAs

    StrategyMechanism of Control/SuppressionTarget Side Reactions
    Transition Metal Initiators Formation of a stable, propagating metal-amide species. illinois.eduChain termination, AMM.
    High Vacuum Techniques Removal of volatile impurities and byproducts (e.g., CO₂). mdpi.comChain termination.
    Primary Amine Hydrochloride Initiators Equilibrium between dormant and active species, minimizing free amine concentration. pmcisochem.frAMM, chain termination.
    N-Phenoxycarbonyl-α-amino acid (NPCA) Precursors Monomer-starved conditions, low concentration of active NCA. mdpi.comAMM, side reactions related to NCA instability.
    Low-Temperature Polymerization Reduced rate of side reactions relative to propagation. researchgate.netChain termination, racemization.
    Steric Hindrance of the Amino Acid The bulky side chain of valine hinders reactions at the chiral center. nih.govRacemization.

    Synthesis and Architecture of Poly L Leucine and Derived Polypeptides

    Homopolypeptides: Poly(L-Leucine) Synthesis

    The primary method for synthesizing poly(L-leucine) (PLL) is the ring-opening polymerization (ROP) of 4-isobutyloxazolidine-2,5-dione, also known as L-leucine NCA. This process can be initiated by various nucleophiles and bases, with primary amines and certain organometallic complexes being particularly effective for achieving controlled polymerization. illinois.edu The choice of initiator and reaction conditions significantly influences the resulting polymer's molecular weight and polydispersity.

    The polymerization of L-leucine NCA is sensitive to impurities such as water, which can act as an initiator and lead to the formation of shorter chains and cyclic byproducts. nih.govrsc.org The mechanism of polymerization can proceed through either the "amine mechanism," where the initiator attacks the NCA monomer, or the "activated monomer mechanism," where a deprotonated NCA initiates the chain growth. mdpi.com

    Table 1: Synthesis of Poly(L-Leucine) via Ring-Opening Polymerization of this compound

    InitiatorSolventKey FindingsReference(s)
    Triethylamine (B128534) (Et3N)Dioxane/Methylene DichlorideEffective for initiating polymerization, leading to PLL with an alpha-helical structure. nih.govrsc.orgcore.ac.uk
    Water-Acts as both a nucleophile and a base, can lead to lower molecular weight polymers and the formation of cyclic chains. nih.govrsc.org
    Rehydrated Hydrotalcite-Acts as both an initiator and a support, producing PLL chains with a carboxylate endgroup. nih.govrsc.org
    Hexamethyldisilazane (B44280) (HMDS)-Allows for controlled ROP, yielding well-defined polypeptides with narrow molecular weight distributions. mdpi.com
    Transition Metal ComplexesTetrahydrofuran (B95107) (THF)Enables living polymerization, providing excellent control over molecular weight and allowing for the synthesis of high molecular weight PLL. illinois.edu

    Block Copolymerization Involving this compound

    Block copolymers incorporating poly(L-leucine) segments are synthesized by the sequential ring-opening polymerization of this compound and other amino acid NCAs. This method allows for the creation of well-defined block structures, where the distinct properties of each block can be combined to generate materials with unique self-assembly behaviors. illinois.edu

    For instance, block copolymers of poly(L-leucine) and poly(L-lysine) have been synthesized, where the hydrophobic leucine (B10760876) block and the hydrophilic lysine (B10760008) block drive the formation of specific nanostructures in aqueous solutions. nih.gov Similarly, triblock copolymers such as poly(ethylene oxide)-b-(leucine-s-valine)-b-lysine have been prepared, demonstrating the influence of the leucine zipper motif on self-assembly into vesicles. researchgate.net The synthesis of these block copolymers often relies on controlled/living polymerization techniques to ensure the sequential addition of monomers and the formation of well-defined block lengths. illinois.edu

    Table 2: Examples of Block Copolymers Synthesized from this compound

    Comonomer NCAInitiator/MethodResulting Block CopolymerKey FeaturesReference(s)
    Nε-Z-L-lysine NCASequential ROPpoly(L-lysine)-b-poly(L-leucine)Amphiphilic block copolymer with potential for self-assembly. nih.gov
    γ-Benzyl-L-glutamate NCASequential ROPpoly(γ-benzyl-L-glutamate)-b-poly(L-leucine)The resulting block-like copolymers exhibit properties influenced by both blocks. core.ac.uk
    L-Valine NCA and Lysine NCAROP initiated by PEO-NH2poly(ethylene oxide)-b-(leucine-s-valine)-b-lysineABC triblock copolymer where the leucine zipper motif directs self-assembly into vesicles. researchgate.net
    L-methionine NCACo(PMe3)4poly(L-homoserine)-b-poly(L-methionine)Demonstrates the ability to create block copolypeptides with controlled chain lengths and narrow distributions. nsf.gov

    Random Copolymerization Approaches

    Random copolymers containing L-leucine residues are synthesized by the simultaneous polymerization of this compound with one or more other amino acid NCAs. The composition of the resulting copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. core.ac.uk

    Synthesis of Complex Polypeptide Architectures

    Linear Polypeptides

    The synthesis of linear polypeptides of poly(L-leucine) is achieved through the controlled ring-opening polymerization of this compound. illinois.edunih.gov By carefully selecting the initiator and controlling the monomer-to-initiator ratio, the degree of polymerization and thus the length of the linear polypeptide chain can be precisely controlled. illinois.edu This control is crucial for producing well-defined homopolymers and for the subsequent synthesis of more complex architectures like block copolymers.

    Cyclic Polypeptides

    The formation of cyclic poly(L-leucine) has been observed as a side product in polymerizations initiated by water, resulting from intramolecular chain-end backbiting reactions. nih.govrsc.org More deliberate synthesis of cyclic polypeptides can be achieved through solvent-induced polymerization of NCAs. For instance, the spontaneous polymerization of d,l-leucine-NCA in dimethyl sulfoxide (B87167) has been shown to yield cyclic oligo- and polypeptides, identified by MALDI-TOF mass spectrometry. acs.org This suggests a zwitterionic polymerization mechanism where the growing chain ends attack the same chain to form a cyclic structure.

    Branched Polypeptides (Star, Brush, Dendrigraft Structures)

    The synthesis of branched polypeptides with poly(L-leucine) arms or segments involves the use of multifunctional initiators or cross-linking agents.

    Star-shaped polypeptides can be prepared using a "core-first" approach, where a multifunctional initiator is used to simultaneously initiate the polymerization of multiple polypeptide chains. For example, 3-armed and 6-armed initiators have been used to synthesize star-shaped diblock copolypeptides of poly(L-lysine) and other polypeptides, including those with hydrophobic segments like poly(L-leucine). mdpi.com Another approach is the "arm-first" method, where pre-formed linear polypeptide arms are cross-linked together using a suitable agent. researchgate.net

    Brush-like polypeptides , also known as bottlebrush polymers, consist of a polymeric backbone with polypeptide side chains. These can be synthesized by grafting polypeptide chains onto a pre-existing polymer backbone. nih.gov

    Dendrigraft polypeptides are highly branched structures with a dendritic architecture. Dendrigrafts of poly-L-lysine (DGLs) have been synthesized, which possess a unique combination of dendritic and linear features. nih.gov While direct synthesis of poly(L-leucine) dendrigrafts is less commonly reported, the principles of dendrigraft synthesis could be applied to incorporate L-leucine units.

    Post-Polymerization Modification and Side-Chain Functionalization Strategies

    The synthesis of polypeptides with tailored functionalities is a cornerstone of advanced biomaterial development. Post-polymerization modification (PPM) offers a powerful and versatile platform for introducing a wide array of chemical groups onto a pre-formed polymer backbone. This strategy allows for the creation of complex and functional macromolecules that would be difficult to achieve through the direct polymerization of functionally complex monomers.

    For polypeptides derived from this compound, which is the N-carboxyanhydride (NCA) of L-leucine, the approach to side-chain functionalization requires specific strategies. The homopolymer, poly(L-leucine), possesses an isobutyl side chain. wikipedia.org This side chain is non-polar and aliphatic, composed solely of carbon and hydrogen atoms, rendering it chemically inert under most conditions used for polymer modification. americanpeptidesociety.org Consequently, direct post-polymerization modification of the poly(L-leucine) side chain is not a common or feasible strategy due to its inherent lack of reactivity. americanpeptidesociety.orgyoutube.com

    To overcome this limitation and to create functional polypeptides that incorporate leucine, the primary strategy involves the copolymerization of L-leucine NCA with other α-amino acid NCAs that bear reactive or "functionalizable" side chains. illinois.edu This results in copolypeptides where the non-functional leucine residues can influence the polymer's secondary structure, such as promoting α-helix formation, while the comonomer units provide the handles for subsequent chemical modification. mdpi.comuliege.be These copolymers are considered polypeptides derived from L-leucine and are central to functionalization strategies.

    The choice of comonomer dictates the type of PPM that can be employed. A variety of functional NCA monomers have been developed for this purpose, enabling a wide range of chemical transformations. researchgate.netmdpi.com These reactions are typically chosen for their high efficiency, selectivity, and mild reaction conditions to preserve the integrity of the polypeptide backbone. nih.gov

    Key Strategies for Functionalization of Leucine-Containing Copolypeptides:

    Copolymerization with Protected Functional Monomers: A widely used method is to copolymerize L-leucine NCA with NCAs of amino acids containing protected functional groups, such as ε-benzyloxycarbonyl-L-lysine (Lys(Z)-NCA) or γ-benzyl-L-glutamate (Glu(OBzl)-NCA). mdpi.comresearchgate.net After polymerization, the protecting groups are removed to expose reactive primary amines or carboxylic acids. These groups can then be modified through various conjugation chemistries, such as amidation or esterification, to attach a wide range of molecules.

    Copolymerization with "Clickable" Monomers: The incorporation of monomers with side chains amenable to "click" chemistry has become a prominent strategy. NCAs containing azide (B81097), alkyne, or alkene functionalities are copolymerized with L-leucine NCA. The resulting copolymers can be efficiently functionalized via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or thiol-ene reactions. researchgate.netpku.edu.cn These methods are highly specific and proceed with high yields in benign solvents.

    Copolymerization with Epoxide-Containing Monomers: Polypeptides containing epoxide side chains serve as versatile precursors for modification. escholarship.orgnih.gov Copolymerization of L-leucine NCA with an epoxide-containing NCA, followed by ring-opening of the epoxide with nucleophiles like thiols or amines, allows for the introduction of diverse functionalities. researchgate.netnih.gov This method results in the formation of a hydroxyl group at the reaction site, which can potentially be used for further modifications.

    The following tables summarize the types of functional comonomers and the corresponding post-polymerization modification reactions that can be applied to leucine-derived copolypeptides.

    Table 1: Functional Comonomers for Leucine-Derived Polypeptides

    Functional Comonomer TypeExample MonomerReactive Handle in Copolymer
    Protected Amineε-benzyloxycarbonyl-L-lysine NCAPrimary Amine (-NH₂) (after deprotection)
    Protected Carboxylic Acidγ-benzyl-L-glutamate NCACarboxylic Acid (-COOH) (after deprotection)
    AlkynePropargyl-L-glutamate NCATerminal Alkyne (-C≡CH)
    AlkeneL-homoallylglycine NCAAlkene (-CH=CH₂)
    Epoxide5,6-epoxy-L-norleucine precursor polymerEpoxide Ring
    Thiol (Protected)S-trityl-L-cysteine NCAThiol (-SH) (after deprotection)

    Table 2: Post-Polymerization Modification Reactions on Leucine-Derived Copolypeptides

    Reactive HandleModification ReactionReagents/CatalystsResulting Linkage/Functionality
    Primary Amine (-NH₂)Acylation / AmidationActivated Esters, Carboxylic Acids (with coupling agents)Amide Bond
    Carboxylic Acid (-COOH)Esterification / AmidationAlcohols, Amines (with coupling agents)Ester or Amide Bond
    Terminal Alkyne (-C≡CH)CuAACAzide-functionalized molecule, Cu(I) catalystTriazole Ring
    Alkene (-CH=CH₂)Thiol-ene ReactionThiol-functionalized molecule, Photo- or radical initiatorThioether Linkage
    Epoxide RingNucleophilic Ring-OpeningThiols, Aminesβ-Hydroxy Thioether or β-Hydroxy Amine
    Thiol (-SH)Thiol-ene / Thiol-yne / Disulfide FormationAlkenes, Alkynes, Oxidizing agentsThioether, Vinyl Sulfide, Disulfide Bond

    Through these copolymerization and subsequent modification strategies, the chemically stable poly(L-leucine) framework can be integrated into highly functional and complex polypeptide architectures, suitable for a wide range of applications in materials science and biomedicine.

    Advanced Characterization Techniques for 4 Isobutyloxazolidine 2,5 Dione Polymerization and Poly L Leucine Structure

    Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry (MALDI-ToF-MS))

    Spectroscopic methods are fundamental in the analysis of both the monomer, 4-isobutyloxazolidine-2,5-dione, and the resulting poly(L-leucine). These techniques provide detailed information about the chemical structure, functional groups, and molecular weight of the polymer.

    Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in monitoring the polymerization process and confirming the structure of the resulting polypeptide. The disappearance of the characteristic anhydride (B1165640) peaks of the Leu-NCA monomer and the appearance of amide I and amide II bands are key indicators of successful polymerization. The amide I band (around 1650 cm⁻¹) and amide II band (around 1540 cm⁻¹) are particularly sensitive to the secondary structure of the polypeptide chain. The precise positions of these bands can help differentiate between α-helical, β-sheet, and random coil conformations. nih.govwikipedia.org For instance, a strong amide I band around 1653 cm⁻¹ is indicative of an α-helical structure, which is a common conformation for poly(L-leucine). rsc.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at the atomic level. ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer. In the polymerization of Leu-NCA, NMR can be used to track the consumption of the monomer and the formation of the polypeptide. The chemical shifts of the α-proton and the amide protons in the ¹H NMR spectrum of poly(L-leucine) are sensitive to the secondary structure of the polymer.

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. rsc.orgnih.gov It allows for the precise mass determination of individual polymer chains, providing valuable information about the degree of polymerization and the presence of different end-groups. rsc.orgnih.gov MALDI-ToF-MS is particularly useful for analyzing polymers with a well-defined structure and can even be used to differentiate between isobaric amino acids like leucine (B10760876) and isoleucine in some instances. researchgate.netglobalauthorid.com The resulting mass spectrum displays a series of peaks, each corresponding to a polymer chain with a different number of repeating units, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). researchgate.net

    TechniqueInformation ObtainedKey Features for Poly(L-Leucine) Analysis
    FTIR Functional groups, secondary structureDisappearance of NCA anhydride peaks, appearance of Amide I and II bands indicative of α-helix or β-sheet.
    NMR Chemical structure, monomer conversionChemical shifts of α-H and amide protons sensitive to conformation.
    MALDI-ToF-MS Molecular weight, molecular weight distribution, end-group analysisProvides Mn, Mw, PDI, and can identify different polymer chain endings. rsc.orgnih.gov

    Chromatographic Analysis (Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC), Non-Aqueous Capillary Electrophoresis (NACE))

    Chromatographic techniques are essential for separating and analyzing the polymer chains based on their size and hydrodynamic volume, providing crucial information about the molecular weight distribution.

    Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a widely used method to determine the molecular weight and polydispersity of polymers. nih.govacs.org The technique separates molecules based on their size in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the poly(L-leucine) sample can be determined.

    Non-Aqueous Capillary Electrophoresis (NACE) is a high-resolution separation technique that can be used to analyze polypeptides. nih.govacs.orgnih.gov NACE separates molecules based on their charge-to-size ratio in a non-aqueous electrolyte solution. This technique is particularly advantageous for separating oligomers and for analyzing the end-groups of the polymer chains. nih.govacs.org The use of organic solvents in NACE enhances the solubility of hydrophobic polypeptides like poly(L-leucine) and can offer different selectivities compared to aqueous-based separation methods. acs.orghelsinki.fi

    TechniquePrincipleInformation ObtainedRelevance to Poly(L-Leucine)
    SEC/GPC Separation based on hydrodynamic volumeMolecular weight distribution (Mn, Mw, PDI)Standard method for determining the size and dispersity of the polymer chains. nih.govacs.org
    NACE Separation based on charge-to-size ratio in non-aqueous mediaHigh-resolution separation of oligomers, end-group analysisOffers complementary information to SEC, especially for lower molecular weight species and detailed structural analysis. nih.govacs.org

    End-Group Fidelity Analysis and Impurity Identification

    The nature of the end-groups of poly(L-leucine) is critical as it influences the polymer's properties and its potential for further functionalization. The initiator used in the ring-opening polymerization determines the initial end-group. Analysis of these end-groups confirms the initiation mechanism and the "living" nature of the polymerization.

    Techniques like MALDI-ToF-MS and NMR spectroscopy are invaluable for end-group analysis. MALDI-ToF-MS can directly measure the mass of the polymer chains, and the observed mass can be used to identify the end-groups. For instance, in a polymerization initiated by a primary amine, the mass of the polymer will correspond to the mass of the initiator plus the mass of the repeating leucine units.

    Morphological Characterization of Polymeric Products (e.g., Self-Assembly, Nanoparticle Formation)

    Poly(L-leucine) is known for its ability to self-assemble into various nanostructures, a property driven by the secondary structure of the polypeptide chains. researchgate.net Understanding and controlling this self-assembly is crucial for applications in drug delivery and nanotechnology.

    The hydrophobic nature of the leucine side chains and the propensity of the polypeptide backbone to form stable α-helical or β-sheet structures are the primary driving forces for self-assembly. researchgate.net In appropriate solvents, poly(L-leucine) can form nanoparticles, nanofibers, and other ordered aggregates. nih.govacs.org

    Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to visualize the morphology of the self-assembled structures. These techniques provide direct evidence of the formation of nanoparticles and can reveal their size, shape, and organization. rsc.org For instance, TEM has been used to observe the fibrillar structures formed by certain poly-L-lysine oligomers, a related polypeptide. nih.gov

    The formation of nanoparticles from L-leucine has been demonstrated to be influenced by factors such as concentration and temperature. epa.gov Similarly, for poly(L-leucine), the self-assembly process and the resulting morphology can be tuned by controlling parameters like polymer concentration, solvent composition, and temperature. The incorporation of poly(L-leucine) into block copolymers can also lead to the formation of well-defined nanostructures like vesicles and micelles. researchgate.net

    Morphological FeatureDriving ForceCharacterization TechniqueSignificance
    Self-Assembly Secondary structure (α-helix, β-sheet), hydrophobic interactionsTEM, SEMFormation of ordered structures for various applications. researchgate.net
    Nanoparticle Formation Controlled precipitation/self-assemblyTEM, SEM, Dynamic Light Scattering (DLS)Applications in drug delivery and nanotechnology. nih.govepa.gov

    Theoretical and Computational Chemistry of 4 Isobutyloxazolidine 2,5 Dione and Its Polymerization

    Density Functional Theory (DFT) Studies on Monomer Structure and Reactivity

    Density Functional Theory (DFT) provides profound insights into the electronic structure, stability, and reactivity of the 4-isobutyloxazolidine-2,5-dione monomer. nih.govacs.org DFT calculations are employed to determine optimized geometries, bond lengths, vibrational frequencies, and electronic properties, such as molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These studies reveal the distribution of electron density within the Leu-NCA molecule, identifying the electrophilic and nucleophilic centers that govern its reactivity.

    The primary sites of reactivity on the NCA ring are the two carbonyl carbons (at positions 2 and 5). DFT studies on analogous NCAs, such as that of L-alanine, confirm that the 5-carbonyl carbon is the more electrophilic site and, therefore, the primary target for nucleophilic attack by an initiator during polymerization. nih.govacs.org The MEP analysis for related heterocyclic dione (B5365651) compounds further supports the identification of carbonyl oxygens and ring atoms as key centers for intermolecular interactions. researchgate.net

    Furthermore, DFT calculations help to understand the stability of the monomer. For instance, computations on related N-thiocarboxyanhydrides (NTAs) have shown that bulky side chains, like the isobutyl group in leucine (B10760876), can suppress undesirable side reactions such as racemization by increasing the energy barrier for such processes. frontiersin.org A theoretical study on leucine derivatives also utilized DFT to investigate site reactivity, finding that different positions on the leucine side chain exhibit varied reactivity towards free radicals, which is governed by kinetic rather than thermodynamic factors. nih.gov

    Table 1: Representative Parameters from DFT Studies on NCA Monomers and Related Compounds This table presents typical data derived from DFT calculations on NCA and similar heterocyclic systems to illustrate the scope of computational analysis.

    Parameter Typical Finding/Significance Relevant Studies
    Optimized Geometry Provides precise bond lengths and angles of the monomer in its lowest energy state. nih.govacs.orgresearchgate.net
    Gibbs Free Energy Determines the relative stability of different monomer conformations or tautomers. researchgate.net nih.govacs.org
    Molecular Electrostatic Potential (MEP) Maps the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. researchgate.net researchgate.netresearchgate.net
    Energy Barrier to Racemization Quantifies the kinetic stability against loss of chirality; higher for bulky side chains like leucine. frontiersin.org frontiersin.org

    | Proton Affinity | Calculates the basicity of different atoms (e.g., carbonyl oxygens) to predict sites of interaction with acidic species. researchgate.net | researchgate.net |

    Computational Modeling of ROP Mechanisms (NAM, AMM)

    The ring-opening polymerization of this compound can proceed through several pathways, with the two most prominent being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.netillinois.edu Computational modeling, primarily using DFT, has been crucial in mapping the detailed reaction coordinates and transition states for both mechanisms. nih.govresearchgate.net

    Normal Amine Mechanism (NAM): This pathway is typical for primary amine initiators. researchgate.net DFT calculations have elucidated the step-by-step process:

    Nucleophilic Attack: The amine initiator attacks the electrophilic C5 carbonyl carbon of the Leu-NCA monomer. nih.govacs.org

    Ring-Opening: The anhydride (B1165640) ring opens to form an unstable carbamic acid intermediate. researchgate.net

    Decarboxylation: The carbamic acid rapidly loses carbon dioxide to yield a new primary amine at the chain end, which can then propagate by attacking another monomer. nih.govresearchgate.net

    Computational studies have definitively shown that the initial nucleophilic attack is the rate-determining step of the NAM pathway, rather than the subsequent decarboxylation. nih.govacs.org

    Activated Monomer Mechanism (AMM): This mechanism is often observed with strong base initiators, such as tertiary amines or alkoxides, or when the propagating chain end deprotonates an unreacted monomer. illinois.edumpg.de In this pathway, the NCA monomer itself becomes the nucleophile after being deprotonated at the N3 position. illinois.edu This activated monomer then attacks another NCA molecule. mpg.de The AMM can lead to very rapid polymerization but often results in poorer control over the polymer's molecular weight and a broader molar mass distribution. mpg.de Studies on the polymerization of Leu-NCA initiated by triethylamine (B128534) indicate it proceeds via a monomer-activated mechanism. nih.gov

    Computational and kinetic analyses have also revealed that under certain conditions, such as with mixed primary/tertiary amine initiators, both NAM and AMM can co-exist. mpg.deresearchgate.net Any deviation from linear pseudo-first-order kinetics in experimental data can imply the operation of multiple, competing mechanisms. mpg.de

    Table 2: Comparison of NAM and AMM based on Computational Insights

    Feature Normal Amine Mechanism (NAM) Activated Monomer Mechanism (AMM)
    Initiator Typically primary or secondary amines. researchgate.netresearchgate.net Typically strong bases (e.g., tertiary amines, alkoxides). illinois.edumpg.de
    Nucleophile Amine group of the initiator or propagating chain end. nih.gov Deprotonated NCA monomer. illinois.edu
    Rate-Determining Step Nucleophilic attack of the amine on the C5 carbonyl. nih.govacs.org Deprotonation of the NCA monomer.
    Polymerization Control Generally provides good control over molecular weight and low dispersity ("living" characteristics). mpg.deresearchgate.net Often leads to rapid polymerization with poor control and broad dispersity. mpg.de

    | Computational Evidence | Detailed Gibbs free energy profiles calculated via DFT. nih.govacs.org | Inferred from kinetic models and analysis of systems with basic initiators. mpg.deresearchgate.net |

    Prediction of Reaction Kinetics and Thermodynamic Parameters

    Computational chemistry enables the quantitative prediction of reaction kinetics and thermodynamics for the ROP of this compound. By mapping the entire energy landscape of a reaction pathway, key parameters can be calculated.

    DFT calculations are used to construct detailed Gibbs free energy profiles for the elemental steps in the polymerization mechanism. nih.govacs.org From these profiles, the activation energies (energy barriers) for transition states can be determined, which directly relate to the reaction rate. For the NAM polymerization of NCAs, the energy barrier for the initial amine addition is found to be the highest, confirming it as the rate-determining step. nih.govacs.org While specific values for Leu-NCA are part of detailed research studies, data from analogous NCAs provide a reference. For instance, DFT studies on Ala-NCA and Sar-NCA have quantified these barriers. nih.gov

    Kinetic models derived from these computational insights can be used to simulate polymerization behavior. For example, kinetic analysis of the ROP of γ-benzyl-L-glutamate-NCA revealed that deviations from simple first-order kinetics could be explained by a model where both NAM and AMM co-exist. mpg.de Furthermore, computational studies can probe the influence of external factors. A DFT study on proline-NCA polymerization, for example, investigated the kinetic isotope effect of H₂O versus D₂O, suggesting that water molecules are directly involved in the rate-determining step, likely by facilitating proton transfer. nih.gov The effect of temperature and pressure on polymerization kinetics can also be modeled and compared with experimental data gathered through techniques like FTIR spectroscopy. rsc.org

    Table 3: Predicted Kinetic and Thermodynamic Parameters from Computational Studies of NCA Polymerization This table contains representative data to illustrate the types of parameters predicted through computational methods.

    Parameter Description Method of Prediction Relevance
    Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. DFT calculation of transition state energies. ucf.edunih.govacs.org Determines the reaction rate; lower Ea means faster kinetics.
    Gibbs Free Energy of Reaction (ΔG) The overall free energy change, indicating spontaneity. DFT calculation of reactants and products. nih.govacs.org A negative ΔG indicates a thermodynamically favorable polymerization.
    Rate Constant (k) A proportionality constant relating reaction rate to reactant concentrations. Transition State Theory, using calculated activation energies. nih.govnih.gov Allows for quantitative prediction of polymerization speed.

    | Dipole Moment | A measure of the polarity of the monomer or transition state. | DFT calculation. researchgate.net | Influences interactions with polar solvents and catalysts. |

    Rational Design of Catalysts and Initiators

    One of the most powerful applications of computational chemistry is the rational design of catalysts and initiators to achieve faster, more controlled, and more selective ROP of this compound. rsc.orgmdpi.com Instead of empirical trial-and-error, computational screening can identify promising candidates before they are synthesized in the lab. ucf.edu

    The process involves using DFT and other methods to:

    Propose a Catalytic Mechanism: Hypothesize how a potential catalyst might interact with the Leu-NCA monomer or the initiator to lower the activation energy of the rate-determining step. ucf.eduillinois.edu

    Screen Candidates: Calculate the binding energies and reaction energy profiles for a range of potential catalysts. This allows for the down-selection of candidates with the most favorable predicted kinetics. ucf.edu

    Establish Structure-Activity Relationships: By analyzing a series of catalysts, it's possible to establish a relationship between a catalyst's structural or electronic properties (e.g., HOMO/LUMO energy gap, electrostatic potential) and its catalytic activity. ucf.edu This knowledge guides the design of next-generation catalysts.

    Examples of this approach include:

    Organocatalysts: Computational studies have helped elucidate the mechanism of catalysts like fluorinated alcohols or crown ethers, which are proposed to work by activating the NCA monomer through hydrogen bonding or by altering the binding geometry between the monomer and the propagating chain end. nih.govillinois.edu

    Cationic Catalysts: A novel class of cationic organocatalysts was developed, with computational insights suggesting they function through cation-dipole interactions with the NCA monomer to accelerate polymerization. nih.gov

    Metal-Based Catalysts: DFT has been used to design phosphine (B1218219) oxide-modified metal nanoclusters and to study transition metal complexes that can initiate living polymerization with excellent control. ucf.eduillinois.edu

    Table 4: Computationally-Guided Strategies for Catalyst Design in NCA Polymerization

    Catalyst Strategy Proposed Mechanism of Action Computational Role
    Hydrogen-Bonding Catalysts Activation of the NCA monomer's carbonyl group, increasing its electrophilicity. nih.govillinois.edu Modeling H-bond interactions; calculating the reduction in the activation energy barrier.
    Cationic Organocatalysts Stabilization of the negatively charged transition state via cation-dipole interactions. nih.gov Simulating the interaction between the cation and the NCA ring; calculating binding energies.
    Frustrated Lewis Pairs (FLPs) Activation of small molecules through cooperative action of a Lewis acid and a Lewis base. ucf.edu Establishing a relationship between the catalyst's electronic properties (e.g., HOMO/LUMO gap) and the activation energy for the reaction.

    | Transition Metal Initiators | Formation of a covalent propagating species, leading to a living polymerization. illinois.edu | Elucidating the mechanism of monomer insertion into the metal-amide bond. |

    In Silico Physicochemical Property Analysis of Related Leucine Derivatives

    Beyond the polymerization reaction itself, computational tools are widely used for the in silico (computer-based) analysis and prediction of the physicochemical properties of the resulting polypeptides and other leucine derivatives. wisdomlib.org Using only the amino acid sequence, various bioinformatic tools can provide valuable predictions about the behavior of a leucine-containing polymer. nih.govresearchgate.netnih.gov

    Leucine, being a non-polar, aliphatic amino acid, significantly influences the properties of the final polypeptide. arizona.edu Key properties that can be predicted in silico include:

    Hydrophobicity (GRAVY Index): The Grand Average of Hydropathicity (GRAVY) score is calculated from the sum of hydropathy values of all amino acids. wisdomlib.orgnih.gov A positive GRAVY score, typical for leucine-rich peptides, indicates a hydrophobic nature, suggesting poor solubility in water. nih.govnih.gov

    Thermostability (Aliphatic Index): This index is calculated from the relative volume occupied by aliphatic side chains (alanine, valine, isoleucine, and leucine). nih.gov A high aliphatic index is correlated with increased thermal stability of the protein or polypeptide. nih.govasiapharmaceutics.info

    Instability Index: This parameter provides an estimate of the protein's stability in a test tube. wisdomlib.org Values below 40 suggest the protein is likely stable. wisdomlib.org

    Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. nih.gov This property is crucial for purification techniques and understanding solubility at different pH values.

    These in silico predictions are invaluable for the initial characterization of novel, computationally designed polypeptides before their synthesis, guiding their application in fields like drug delivery and materials science. nih.govmdpi.com

    Table 5: In Silico Physicochemical Property Analysis of Leucine-Containing Peptides This interactive table allows you to explore key properties that can be predicted from an amino acid sequence using computational tools.

    Property Description Significance for Leucine Derivatives Representative Tools
    Molecular Weight The mass of one mole of the substance. Directly calculated from the amino acid sequence. ExPASy ProtParam nih.gov
    Aliphatic Index Relative volume of aliphatic side chains (Ala, Val, Ile, Leu). nih.gov High values indicate increased thermostability. Leucine contributes significantly. asiapharmaceutics.info ExPASy ProtParam nih.gov
    GRAVY Index Grand Average of Hydropathicity. wisdomlib.org Positive values indicate hydrophobicity. Leucine's high hydrophobicity increases this score. nih.govnih.gov ExPASy ProtParam nih.gov
    Isoelectric Point (pI) pH at which the net charge is zero. nih.gov Affects solubility and behavior in electric fields. ExPASy ProtParam nih.gov
    Amino Acid Composition The percentage of each amino acid. Leucine is often found to be abundant in stable protein structures. wisdomlib.orgasiapharmaceutics.info CLC Workbench wisdomlib.orgasiapharmaceutics.info

    | Instability Index | An estimate of the protein's in vitro stability. wisdomlib.org | Predicts whether a polypeptide is likely to be stable upon purification and storage. | ExPASy ProtParam wisdomlib.org |

    Q & A

    Basic Questions

    Q. What are the standard protocols for synthesizing 4-Isobutyloxazolidine-2,5-dione in laboratory settings?

    • Methodology : Synthesis typically involves cyclocondensation of isobutyl-substituted precursors with carbonyl reagents. For example, refluxing α,β-unsaturated nitriles with hydroxylamine derivatives in ethanol or acetonitrile under basic conditions (e.g., K₂CO₃) for 6–8 hours, followed by recrystallization from methanol or DMF-acetic acid mixtures for purification .
    • Key Steps :

    • Use stoichiometric ratios of reactants (e.g., 1:1 molar ratio of nitrile to hydroxylamine).
    • Monitor reaction progress via TLC or NMR.
    • Optimize solvent polarity to enhance yield (e.g., acetonitrile for faster kinetics).

    Q. What spectroscopic techniques are recommended for characterizing this compound?

    • Primary Methods :

    • ¹H/¹³C NMR : To confirm substitution patterns and ring structure (e.g., singlet for NH₂ groups at δ ~6.1 ppm, multiplet for aromatic protons) .
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1710 cm⁻¹) and NH/OH bands .
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
      • Supplementary Data : X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable.

    Q. What safety precautions are necessary when handling this compound?

    • Critical Measures :

    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
    • Ensure fume hood ventilation during synthesis to mitigate inhalation risks.
    • Store in airtight containers away from moisture and oxidizers.
    • For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for synthesizing this compound using factorial design?

    • Experimental Design :

    • Variables : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (K₂CO₃ or NaOAc).
    • Response Metrics : Yield, purity (HPLC), reaction time.
    • Analysis : Use a 2³ factorial design to identify interactions between variables. For example, higher temperatures may reduce reaction time but increase side-product formation .
      • Case Study : A study on analogous oxazolidinediones found that acetonitrile with 10 mol% NaOAc at 80°C maximized yield (85%) while minimizing byproducts .

    Q. How to address contradictions in spectral data interpretation for this compound derivatives?

    • Resolution Strategies :

    • Cross-Validation : Compare IR and NMR data with computational simulations (e.g., DFT for predicted vibrational frequencies) .
    • Isotopic Labeling : Use deuterated solvents to distinguish NH/OH signals in crowded spectral regions.
    • X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
      • Example : In a study of isoxazole derivatives, IR C=O absorption at 1710 cm⁻¹ (vs. expected 1660 cm⁻¹) clarified the correct tautomeric form .

    Q. What strategies are effective in resolving low yields during the purification of this compound?

    • Methodological Adjustments :

    • Recrystallization Optimization : Use mixed solvents (e.g., DMF-ethanol) to improve crystal growth.
    • Column Chromatography : Employ gradient elution with silica gel (hexane:EtOAc) for polar byproducts.
    • Acid-Base Extraction : Utilize pH-dependent solubility (e.g., dissolve in dilute HCl, precipitate with NH₄OH) .
      • Case Study : A 20% yield improvement was achieved for a thiazolidinone analog by switching from methanol to DMF-acetic acid recrystallization .

    Q. How to design experiments to study the reactivity of this compound under varying conditions?

    • Framework :

    • Controlled Variables : pH (acidic vs. basic), temperature (25–80°C), and solvent (protic vs. aprotic).
    • Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress.
    • Quasi-Experimental Design : Compare experimental groups (e.g., catalytic vs. stoichiometric conditions) with controls to isolate mechanistic pathways .
      • Application : A study on oxazolidinedione hydrolysis revealed pseudo-first-order kinetics in aqueous NaOH, with activation energy calculated via Arrhenius plots .

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Isobutyloxazolidine-2,5-dione
    Reactant of Route 2
    Reactant of Route 2
    4-Isobutyloxazolidine-2,5-dione

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